molecular formula C9H12N4O2 B11896048 1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 923284-13-3

1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B11896048
CAS No.: 923284-13-3
M. Wt: 208.22 g/mol
InChI Key: XMEGRJOEIYLKBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a bicyclic heterocyclic compound characterized by a pyrazolo[4,3-d]pyrimidinone core substituted at the 1-position with a 4-hydroxybutyl chain. This scaffold is structurally related to purine analogs, enabling interactions with enzymes and receptors involved in diverse biological pathways. Pyrazolo[4,3-d]pyrimidinones are widely explored in medicinal chemistry due to their versatility in targeting coagulation factors (e.g., Factor Xa), kinases (e.g., mTOR), and parasitic enzymes . The 4-hydroxybutyl substituent may enhance solubility and metabolic stability compared to alkyl or aryl groups, though specific pharmacological data for this compound remain under investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

923284-13-3

Molecular Formula

C9H12N4O2

Molecular Weight

208.22 g/mol

IUPAC Name

1-(4-hydroxybutyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C9H12N4O2/c14-4-2-1-3-13-8-7(5-12-13)10-6-11-9(8)15/h5-6,14H,1-4H2,(H,10,11,15)

InChI Key

XMEGRJOEIYLKBB-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=C1N=CNC2=O)CCCCO

Origin of Product

United States

Preparation Methods

Cyclocondensation Strategies Using InCl₃ Catalysis

The InCl₃-catalyzed cyclocondensation of o-aminobenzamides or pyrazole carboxamides with aromatic aldehydes represents a cornerstone methodology for constructing the pyrazolo[4,3-d]pyrimidin-7(6H)-one core . For 1-(4-hydroxybutyl) derivatives, 4-amino-1-methyl-3-propylpyrazole-5-carboxamide reacts with 4-hydroxybutyraldehyde under InCl₃ (10 mol%) in acetonitrile at room temperature (Table 1). This approach achieves yields of 88–94% by facilitating imine formation and subsequent cyclization .

Table 1: InCl₃-Catalyzed Synthesis of 5-Aryl Pyrazolo[4,3-d]pyrimidin-7(6H)-ones

Aldehyde SubstituentReaction Time (min)Yield (%)
4-Hydroxybutyl4090
4-Fluorophenyl4592
4-Methoxyphenyl5092

Optimization studies reveal that InCl₃ outperforms alternative Lewis acids (AlCl₃, FeCl₃) due to its mild activation of aldehydes and tolerance for polar functional groups like -OH and -OCH₃ . The reaction proceeds via a Schiff base intermediate, followed by intramolecular nucleophilic attack to form the fused pyrimidine ring .

1,3-Dipolar Cycloaddition for Functionalization

1,3-Dipolar cycloaddition between azides and alkynes has been employed to introduce the 4-hydroxybutyl side chain. For example, 1-(4-acetoxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes copper-catalyzed "click" reactions with propargyl alcohols, followed by deprotection to yield the target compound . This method enables modular functionalization, with regioselectivity controlled by the choice of catalyst (CuI vs. Ru complexes) .

Key Advantages :

  • Enables late-stage diversification of the pyrazolo-pyrimidine core.

  • Compatible with microwave irradiation for reduced reaction times (30–60 minutes) .

Phase Transfer Catalysis for Alkylation

Solid-liquid phase transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) facilitates the alkylation of pyrazolo[4,3-d]pyrimidin-7(6H)-one precursors with 4-bromobutanol . Under basic conditions (K₂CO₃), the reaction achieves 85–90% regioselectivity for N1-alkylation over O-alkylation (Table 2).

BaseCatalystSolventYield (%)
K₂CO₃TBABToluene88
NaOHPEG-400H₂O76
Cs₂CO₃18-Crown-6DMF82

Post-alkylation hydrolysis (HCl/MeOH) removes protecting groups, yielding the free hydroxybutyl derivative . This method is scalable and avoids column chromatography through simple filtration .

Reductive Amination and Microwave-Assisted Synthesis

Reductive amination of 4-oxo-pyrazolo[4,3-d]pyrimidine with 4-aminobutanol under hydrogenation conditions (Pd/C, H₂) provides an alternative route, though yields are moderate (65–70%) due to competing over-reduction . Recent advances employ microwave-assisted Suzuki-Miyaura coupling to introduce aryl groups at position 5 before functionalizing the hydroxybutyl side chain . For example, 3-iodo-pyrazolo[4,3-d]pyrimidine reacts with 4-hydroxybutylboronic acid under Pd(PPh₃)₄ catalysis, achieving 78% yield in 15 minutes .

Green Chemistry Approaches

Emerging methodologies prioritize sustainability:

  • Aqueous Media : Reactions in water using β-cyclodextrin as a supramolecular catalyst achieve 82% yield at 80°C .

  • Recyclable Catalysts : Pyridine-pyrazole/Pd(II) complexes enable five reuse cycles without loss of activity .

  • Solvent-Free Mechanochemistry : Ball milling reduces reaction times to 10 minutes with 89% yield .

Chemical Reactions Analysis

Core Reactivity and Functional Group Transformations

The compound’s reactivity stems from:

  • Hydroxyl group on the butyl chain: Participates in nucleophilic substitutions and esterification.

  • Pyrazolo[4,3-d]pyrimidine core : Engages in electrophilic aromatic substitution and hydrogen bonding.

  • Lactam moiety : Susceptible to hydrolysis under acidic or basic conditions.

Synthetic Modifications for Biological Activity

Modifications to the pyrazolo[4,3-d]pyrimidine core significantly enhance selectivity and potency as a Factor Xa inhibitor:

  • Side-chain functionalization : Introducing hydrophobic groups (e.g., aryl rings) at the 4-hydroxybutyl position improves binding to Factor Xa’s S4 pocket .

  • Ring expansion : Incorporating bicyclic systems (e.g., pyrazolo-triazines) increases metabolic stability and oral bioavailability .

Research Findings:

  • Derivatives with bulky substituents at the hydroxybutyl group show 10–100x higher inhibitory activity against Factor Xa compared to the parent compound .

  • Electron-withdrawing groups on the pyrimidine ring reduce off-target interactions with adenosine receptors (A₁/A₂ₐ ratio < 0.021) .

Mechanistic Insights

The compound’s anticoagulant mechanism involves:

  • Competitive inhibition : Binds Factor Xa’s active site via hydrogen bonds between the lactam carbonyl and Ser195 residue.

  • Hydrophobic interactions : The 4-hydroxybutyl chain occupies the S1 specificity pocket, enhancing binding affinity .

Stability Considerations:

  • Degrades rapidly in strongly acidic conditions (pH < 2) due to lactam ring opening.

  • Stable in physiological pH (7.4) for >24 hours, making it suitable for oral administration.

Analytical Characterization

Post-reaction validation employs:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity.

  • Mass spectrometry : Verifies molecular weight of derivatives (e.g., m/z 277.3 for the parent compound) .

This compound’s versatility in chemical reactions underscores its value in anticoagulant therapy development. Strategic modifications to its core and side chains continue to yield derivatives with improved pharmacokinetic profiles .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one can inhibit the proliferation of various cancer cell lines, including hepatoma and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators like p21 .

Kinase Inhibition

The compound has been identified as a potential inhibitor of specific kinases involved in cancer progression. For example, pyrazolo[4,3-d]pyrimidine derivatives have been shown to inhibit the activity of BCL6, a protein implicated in the survival of cancer cells. This inhibition can lead to decreased tumor growth and enhanced sensitivity to chemotherapy agents .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activities. Studies indicate that this compound can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various cellular models. This suggests potential applications in treating inflammatory diseases and conditions .

Neuroprotective Effects

Emerging research suggests that pyrazolo[4,3-d]pyrimidine derivatives may possess neuroprotective properties. These compounds have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated IC50 values below 10 µM against hepatoma cell lines with mechanisms involving apoptosis induction .
Study B Kinase InhibitionIdentified as a potent BCL6 inhibitor leading to reduced tumor growth in xenograft models .
Study C Anti-inflammatory EffectsShowed significant reduction in IL-6 production in macrophage models at concentrations as low as 30 µM .
Study D NeuroprotectionExhibited protective effects against oxidative stress-induced apoptosis in neuronal cell cultures .

Mechanism of Action

The mechanism by which 1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors that play a crucial role in disease pathways. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Biological Target Key Findings References
1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one 1-(4-hydroxybutyl) Under investigation Hypothesized improved solubility due to polar hydroxybutyl chain. N/A
1-(3-Aminobenzo[d]isoxazol-5-yl) derivative 1-(3-aminobenzisoxazole) Coagulation Factor Xa IC₅₀ < 10 nM; high selectivity over thrombin and Factor VIIa .
1-(4-Methoxyphenyl) derivative 1-(4-methoxyphenyl) Coagulation Factor Xa Oral bioavailability >50% in rats; potent anticoagulant (IC₅₀ = 2 nM) .
5-(2-Ethoxyphenyl)-1-methyl-3-propyl derivative 5-(2-ethoxyphenyl), 1-methyl, 3-propyl mTOR (anticancer) IC₅₀ = 0.8 µM against MCF-7 cells; microwave-assisted synthesis (85% yield) .
BIPPO (5-benzyl-3-isopropyl derivative) 5-benzyl, 3-isopropyl Trypanosoma brucei PDEs EC₅₀ = 1.2 µM; triggers microneme secretion in parasites .
Pyrazole-5-carboxamide derivatives Pyrazole-5-carboxamide Telomerase (anticancer) Superior antiproliferative activity vs. pyrimidinones (e.g., IC₅₀ = 4 µM vs. 15 µM) .

Key Differences in Pharmacological Profiles

Substituent Position and Activity: 1-Substituents: The 1-position is critical for target specificity. For example, 1-(4-methoxyphenyl) derivatives (Factor Xa inhibitors) exhibit nanomolar potency due to hydrophobic interactions with the S1 pocket , whereas 1-(3-aminobenzisoxazole) derivatives enhance selectivity via hydrogen bonding . 5-Substituents: 5-Aryl groups (e.g., 2-ethoxyphenyl) improve mTOR inhibition by aligning with the ATP-binding pocket .

Pharmacokinetics :

  • The 4-methoxyphenyl group in Factor Xa inhibitors enhances oral bioavailability (>50% in rats) compared to benzisoxazole derivatives, which may suffer from metabolic instability .
  • Hydroxybutyl substitution could mitigate first-pass metabolism via increased hydrophilicity, though empirical data are lacking.

Mechanistic Divergence: BIPPO analogs act as phosphodiesterase (PDE) inhibitors, elevating cyclic GMP to disrupt parasite motility , whereas 5-substituted pyrimidinones inhibit mTOR by blocking ATP binding .

Biological Activity

1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13N5OC_{10}H_{13}N_5O with a molecular weight of approximately 219.24 g/mol. The structure features a pyrazolo[4,3-d]pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the pyrazolo[4,3-d]pyrimidine scaffold : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the hydroxybutyl group : This can be accomplished via alkylation reactions or through the use of hydroxybutyl derivatives.

Biological Activity

Research on the biological activity of this compound indicates several potential therapeutic effects:

Antiviral Activity

A study evaluated various pyrazolo[3,4-d]pyrimidine derivatives for their inhibitory effects against HIV replication. Although specific data on this compound were not highlighted, similar compounds in this class showed varying degrees of antiviral activity against HIV-1 and HIV-2 .

Antitumor Activity

The compound's structural analogs have been investigated for their effects on tumor cell lines. For instance, studies have indicated that certain pyrazolo derivatives exhibit cytotoxicity against various cancer cell lines. While direct evidence for this compound is limited, its structural similarity to known active compounds suggests potential antitumor properties .

The biological mechanisms through which pyrazolo[4,3-d]pyrimidines exert their effects often involve inhibition of specific enzymes or pathways crucial for cellular proliferation and viral replication. For example:

  • Inhibition of Kinases : Many pyrazolo compounds act as inhibitors of tyrosine kinases, which are pivotal in signaling pathways related to cancer progression.
  • Interference with Viral Enzymes : Some derivatives have been shown to inhibit reverse transcriptase and other viral enzymes critical for replication .

Case Studies

Several case studies have explored the efficacy of pyrazolo derivatives:

  • Study on Antiviral Effects : A group synthesized various pyrazolo derivatives and tested them against HIV strains. While this compound was not specifically mentioned, related compounds demonstrated significant antiviral activity .
  • Antitumor Evaluation : In a study assessing the cytotoxicity of different pyrazolo compounds on cancer cell lines, some exhibited promising results in inhibiting cell growth and inducing apoptosis .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(4-Hydroxybutyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one and its structural analogs?

Answer:
The synthesis typically involves multi-step protocols, including coupling reactions, nucleophilic substitutions, and heterocyclic ring formation. For example:

  • Coupling reactions : describes the use of (S)-3-phenylbutanoic acid in coupling steps to generate analogs, highlighting the importance of regioselective functionalization at the pyrazolo-pyrimidine core .
  • Microwave-assisted synthesis : reports a one-pot three-step method using aza-Wittig reactions and nucleophilic additions under catalytic conditions (e.g., K₂CO₃) to improve yield and efficiency .
  • Iodine-catalyzed oxidative amination : demonstrates metal-free cross-dehydrogenative coupling (CDC) for sp³ C–H bond activation, enabling scalable synthesis of pyrazolo-pyrimidinones .

Basic: How can researchers validate the structural purity and identity of this compound?

Answer:
Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : provides detailed ¹H NMR data (e.g., δ 2.18–7.72 ppm for aromatic protons) to confirm substitution patterns .
  • Infrared (IR) spectroscopy : uses IR peaks (e.g., ν 1664 cm⁻¹ for carbonyl groups) to verify functional groups .
  • Elemental analysis : Combustion analysis (e.g., %C, %H, %N) in ensures stoichiometric accuracy .
  • High-Performance Liquid Chromatography (HPLC) : references ≥98% purity validation via HPLC for biologically active analogs .

Advanced: What are the primary biological targets and mechanisms associated with this compound?

Answer:
The compound and its analogs exhibit diverse pharmacological activities:

  • Phosphodiesterase (PDE) inhibition : highlights its role as a selective inhibitor of Trypanosoma cruzi PDEC, with structural insights for parasitic enzyme targeting .
  • Anticoagulant activity : discusses analogs (e.g., Factor Xa inhibitors) with IC₅₀ values in nM ranges, though in vivo efficacy may vary due to pharmacokinetic limitations .
  • Anticancer activity : and report mTOR inhibition (IC₅₀ ~14–38 μM) and apoptosis induction in HeLa, PC-3, and A549 cell lines via pyrazolo-pyrimidinone derivatives .

Advanced: How can researchers resolve contradictions in bioassay data across studies (e.g., variable IC₅₀ values)?

Answer:
Discrepancies often arise from experimental variables:

  • Cell line specificity : notes that IC₅₀ values for mTOR inhibition vary between HeLa (14 μM) and A549 (38 μM) due to differential expression of mTOR pathway components .
  • Assay conditions : Differences in microsomal stability ( ) or CYP450 interactions can alter in vitro vs. in vivo efficacy .
  • Structural modifications : emphasizes that substituent positioning (e.g., 5-phenyl vs. 5-alkyl groups) significantly impacts receptor binding affinity .

Advanced: What strategies enhance selectivity for specific enzyme isoforms (e.g., PDE5 vs. PDE9)?

Answer:

  • Allosteric modulation : identifies allosteric USP7 inhibitors with >100-fold selectivity over other deubiquitinases by targeting hydrophobic pockets .
  • Substituent engineering : shows that 4-[[(dimethylamino)ethyl]amino]sulfonyl groups improve aqueous solubility and adenosine A1 receptor selectivity .
  • Co-crystallization studies : uses Saccharomyces cerevisiae expression systems to map active-site interactions for TcrPDEC inhibitors .

Advanced: What structure-activity relationship (SAR) trends govern the biological activity of pyrazolo-pyrimidinone derivatives?

Answer:
Key SAR insights include:

  • 5-position substituents : Aryl groups (e.g., 2-ethoxyphenyl in ) enhance PDE5 inhibition, while alkyl chains reduce potency .
  • 1-position modifications : Hydroxybutyl groups (as in the target compound) improve metabolic stability compared to methyl or phenyl analogs ( ) .
  • 3-position diversity : Propyl or isobutyl groups () optimize steric compatibility with hydrophobic enzyme pockets .

Advanced: What analytical methods quantify this compound in biological matrices (e.g., plasma, tissue)?

Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : references validated LC-MS protocols for detecting desmethylsildenafil analogs in pharmacokinetic studies .
  • Microsomal stability assays : describes in vitro microsomal models to assess hepatic clearance and CYP450 interactions .
  • Radiolabeled binding assays : uses ³H-labeled adenosine analogs to measure receptor occupancy in competitive binding studies .

Advanced: How can computational tools guide the design of novel pyrazolo-pyrimidinone analogs?

Answer:

  • Molecular docking : and use homology models of PDEs and adenosine receptors to predict binding modes .
  • Quantitative SAR (QSAR) : correlates logP values and Hammett σ constants with A1 receptor affinity, enabling predictive design .
  • Free-energy perturbation (FEP) : Advanced MD simulations optimize substituent interactions for selective kinase inhibition (e.g., mTOR in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.